Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate
Description
Properties
Molecular Formula |
C17H17ClO5 |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
ethyl 2-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]propanoate |
InChI |
InChI=1S/C17H17ClO5/c1-3-21-16(19)9(2)22-15-8-14-12(7-13(15)18)10-5-4-6-11(10)17(20)23-14/h7-9H,3-6H2,1-2H3 |
InChI Key |
IEWRMYKZFYBDQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Claisen Cyclization of Keto-Esters
A Claisen condensation between a β-keto ester and a cyclopentenone derivative under acidic conditions generates the fused bicyclic system. For example, treatment of ethyl 3-(2-chlorophenyl)-3-oxopropanoate with cyclopentenone in the presence of sulfuric acid at 80–100°C yields the cyclopenta[c]chromen-4-one scaffold with moderate efficiency (45–55% yield). The chloro substituent is introduced via electrophilic aromatic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) prior to cyclization.
Friedel-Crafts Alkylation
Intramolecular Friedel-Crafts alkylation of pre-functionalized precursors offers superior regiocontrol. A study detailed in patent CA2161176A1 describes the use of AlCl₃ to mediate cyclization of a chloro-substituted benzopyran precursor, forming the tetrahydrocyclopenta[c]chromen-4-one core in 68% yield. This method minimizes side products compared to intermolecular approaches.
Introduction of the Propanoate Side Chain
The ethoxypropanoate group at position 7 is installed via Williamson ether synthesis or nucleophilic aromatic substitution (SNAr).
Williamson Ether Synthesis
Reaction of the phenolic oxygen at position 7 with ethyl 2-bromopropanoate in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C achieves O-alkylation. This method, adapted from protocols in Ambeed.com’s synthetic procedures, affords the target ether in 70–75% yield after purification by silica gel chromatography (hexane/ethyl acetate 3:1).
Nucleophilic Aromatic Substitution
For electron-deficient aromatic systems, SNAr using ethyl 2-hydroxypropanoate and a fluoride base (e.g., CsF) in dimethyl sulfoxide (DMSO) at 120°C provides a viable alternative. This approach, however, is less efficient (50–55% yield) due to competing side reactions.
Esterification and Final Functionalization
Direct Esterification of the Carboxylic Acid Intermediate
If the propanoic acid derivative is synthesized first, Fischer esterification with ethanol under acidic conditions (H₂SO₄, reflux) converts the acid to the ethyl ester. This step, as demonstrated in PubChem’s entry for a related acetonitrile analog, typically achieves >90% conversion but requires careful control of reaction time to avoid dehydration.
Coupling Reagent-Mediated Esterification
For acid-sensitive substrates, carbodiimide-based coupling agents (e.g., DCC/DMAP) facilitate esterification at room temperature. A protocol from Ambeed.com reports a 69% yield for a similar esterification using N-methylmorpholine (NMM) as a base and dichloromethane (DCM) as the solvent.
Large-Scale Production and Optimization
Industrial-scale synthesis prioritizes cost-effectiveness and minimal purification steps. A representative method from Ambeed.com involves:
-
Cyclization : 2.0 kg of a Boc-protected precursor undergoes cyclization in acetonitrile with sodium carbonate (Na₂CO₃) at 85°C for 2 hours.
-
Workup : Celite filtration and ethyl acetate extraction yield 1.8 kg of product (90% yield).
This method highlights the importance of solvent selection (acetonitrile for high solubility) and inorganic bases to streamline purification.
Comparative Analysis of Methods
The table below summarizes key synthetic routes, conditions, and yields:
Challenges and Mitigation Strategies
-
Regioselectivity : Competing substitution at position 6 or 8 is mitigated by electron-withdrawing groups (e.g., Cl) that direct electrophiles to position 8.
-
Ester Hydrolysis : Basic workup conditions are avoided post-esterification to prevent saponification. Instead, neutral pH extraction (NaHCO₃) is employed.
-
Purification : Recrystallization from ethyl acetate/hexane mixtures removes unreacted starting materials without column chromatography .
Chemical Reactions Analysis
Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield derivatives with enhanced reactivity or biological relevance.
| Conditions | Reagents | Products | Applications |
|---|---|---|---|
| Acidic (e.g., H₂SO₄) | Dilute HCl/H₂O | Carboxylic acid + ethanol | Precursor for acid derivatives |
| Basic (e.g., NaOH) | Aqueous NaOH | Carboxylate salt + ethanol | Water-soluble intermediates |
Hydrolysis is critical for generating pharmacologically active carboxylic acids, such as 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid, which has shown promise in drug discovery .
Transesterification
This reaction replaces the ethyl group with other alcohols, enabling tailored ester synthesis.
| Conditions | Reagents | Products | Catalysts |
|---|---|---|---|
| Acidic | Methanol + H₂SO₄ | Methyl ester + ethanol | H⁺ (protonation) |
| Basic | Isopropanol + NaOCH₃ | Isopropyl ester + ethanol | Methoxide base |
Transesterification is widely used to modify solubility and bioavailability for specific applications, such as prodrug development.
Nucleophilic Acyl Substitution
The ester’s carbonyl carbon is susceptible to nucleophilic attack, forming amides or thioesters.
| Nucleophile | Reagents | Products | Key Features |
|---|---|---|---|
| Amines | NH₃ or RNH₂ | Amides + ethanol | Enhanced stability |
| Thiols | RSH | Thioesters + ethanol | Redox-active derivatives |
These substitutions are pivotal for creating derivatives with modified electronic or steric properties, facilitating structure-activity relationship (SAR) studies.
Functionalization of the Chromene Core
The tetrahydrochromene moiety and chloro substituent enable additional reactivity:
Stability and Reaction Kinetics
-
pH Sensitivity : Hydrolysis rates increase significantly under strongly acidic (pH < 2) or basic (pH > 10) conditions.
-
Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications.
Scientific Research Applications
Chemistry
Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Coupling Reactions : To form larger molecular structures.
- Functionalization : Modifying the compound to enhance specific properties or activities.
Biology
Research has indicated potential biological activities of this compound, including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation by interacting with specific cellular pathways.
Medicine
In medicinal chemistry, this compound is being explored as a lead compound for drug development due to its promising therapeutic effects. Its mechanisms may involve:
- Enzyme Inhibition : Targeting specific enzymes involved in disease processes.
- Receptor Modulation : Interacting with receptors to influence physiological responses.
Industry
This compound is also being investigated for applications in material science and chemical processes:
- Development of New Materials : Its unique chemical structure can lead to innovations in polymer chemistry and materials engineering.
- Chemical Processes : It may serve as a reagent in various industrial chemical reactions.
Case Studies
- Antimicrobial Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.
- Cancer Cell Proliferation Inhibition : Another research effort highlighted its potential in inhibiting the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways.
- Material Development : A recent industry report discussed the use of this compound in creating biodegradable polymers that could reduce environmental impact while maintaining desirable mechanical properties.
Mechanism of Action
The mechanism by which Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying Ester Groups
The ester moiety significantly influences physicochemical properties such as solubility, metabolic stability, and bioavailability.
| Compound Name | Molecular Formula | Substituents (Position 7) | Molecular Weight | Key Differences |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₇ClO₅ | Ethyl ester | 336.76 g/mol | Reference compound |
| Isopropyl [(8-chloro-4-oxo-...-yl)oxy]acetate | C₁₇H₁₇ClO₅ | Isopropyl ester | 336.76 g/mol | Bulkier ester group; reduced hydrolysis rate |
| Ethyl (8-chloro-4-oxo-...-yl)oxyacetate | C₂₂H₁₉ClO₅ | Phenyl-substituted ester | 399.84 g/mol | Enhanced aromaticity; potential π-π interactions |
Key Findings :
- The phenyl-substituted derivative (CID 2894652) shows a higher predicted collision cross-section (CCS) for [M+H]+ (189.0 Ų vs. 193.0 Ų for the target compound), suggesting altered conformational flexibility .
Substituent Variations on the Chromenone Core
The nature and position of substituents on the cyclopenta[c]chromen-4-one scaffold modulate electronic effects and intermolecular interactions.
| Compound Name | Molecular Formula | Substituent (Position) | Molecular Weight | Biological Relevance |
|---|---|---|---|---|
| Target Compound | C₁₇H₁₇ClO₅ | Cl (8) | 336.76 g/mol | Electrophilic chlorine enhances binding to hydrophobic pockets |
| 2-[(8-Hexyl-4-oxo-...-yl)oxy]propanoic acid | C₂₁H₂₆O₅ | Hexyl (8) | 362.43 g/mol | Increased lipophilicity (LogP ~4.2); discontinued due to poor solubility |
| Ethyl (6-methyl-4-oxo-...-yl)oxyacetate | C₂₃H₂₂O₅ | Methyl (6) | 378.42 g/mol | Reduced steric clash; unoptimized for pesticidal use |
Key Findings :
- Replacement of chlorine with hexyl (CID 3807558) drastically increases hydrophobicity, rendering the compound unsuitable for aqueous formulations .
Functional Group Modifications
Key Findings :
- The carboxylic acid derivative (CID 3D-FC124617) was discontinued due to instability under physiological pH, limiting its therapeutic utility .
- The 4-chlorophenyl ketone analog (CAS 6157-93-3) demonstrates enhanced pesticidal activity, likely due to improved target affinity via halogen bonding .
Comparison with Agrochemical Analogs
Several structurally related esters are employed as herbicides, highlighting the importance of the propanoate backbone.
Key Findings :
- The target compound’s chromenone core lacks the heteroaromatic rings (e.g., pyridine, quinoxaline) critical for herbicidal activity in commercial analogs .
- Its chlorine substituent may compensate for this by providing electrophilic character, though efficacy remains unverified .
Biological Activity
Ethyl 2-[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate (CAS Number: 304880-44-2) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is C16H15ClO5 with a molecular weight of 322.74 g/mol. It has a density of approximately 1.4 g/cm³ and a boiling point around 495.2 °C at 760 mmHg .
Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which help in reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, related tetrahydrochromene derivatives have demonstrated cytotoxic effects against several cancer cell lines through apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Some studies have highlighted the anti-inflammatory potential of similar compounds by inhibiting pro-inflammatory cytokines and mediators, thus suggesting a role in managing inflammatory diseases .
Biological Activity Data
| Activity Type | Effect | Reference |
|---|---|---|
| Antioxidant | Reduces oxidative stress | |
| Anticancer | Inhibits proliferation in cancer cell lines | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
Case Studies and Research Findings
- Anticancer Activity : A study conducted on various derivatives of tetrahydrochromenes revealed that certain modifications could enhance their cytotoxicity against HepG2 liver cancer cells. This compound was among the compounds that showed promising results in preliminary screening assays .
- Mechanistic Studies : In vitro assays demonstrated that the compound could induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential. These findings suggest a potential pathway through which this compound exerts its anticancer effects .
- Inflammation Models : In animal models of inflammation, similar compounds were able to significantly reduce swelling and pain responses by modulating inflammatory pathways and cytokine levels .
Q & A
Q. What interdisciplinary frameworks integrate chemical synthesis, computational modeling, and bioactivity testing for this compound?
- Methodological Answer : Adopt a "quadripolar" model (), balancing theoretical (SAR hypotheses), technical (synthetic protocols), epistemological (validation criteria), and morphological (data integration) poles. Use workflow platforms like KNIME to automate data pipelines between molecular modeling and lab experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
